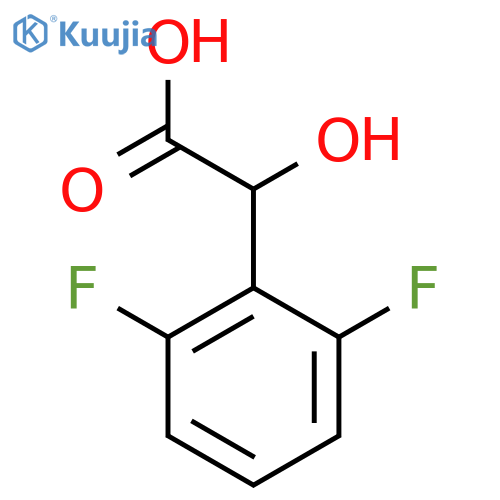Cas no 207981-50-8 (2,6-difluoromandelic acid)

2,6-difluoromandelic acid structure
商品名:2,6-difluoromandelic acid
2,6-difluoromandelic acid 化学的及び物理的性質
名前と識別子
-
- 2,6-difluoromandelic acid
- alpha-Hydroxy-2,6-difluorophenylacetic acid
- 2-(2,6-difluorophenyl)-2-hydroxyacetic acid
- (2,6-Difluorophenyl)(hydroxy)acetic acid
- (2,6-DIFLUORO-PHENYL)-HYDROXY-ACETIC ACID
- 2,5-DIFLUORO-NICOTINIC ACID
- DTXSID30343270
- Benzeneacetic acid, 2,6-difluoro-alpha-hydroxy-
- AC-10454
- 2-[2,6-bis(fluoranyl)phenyl]-2-oxidanyl-ethanoic acid
- E84040
- 207981-50-8
- SCHEMBL1669003
- 2-(2, 6-difluorophenyl)-2-hydroxyacetic acid
- FT-0643943
- PS-6599
- SY314683
- BMZWDQNFSCPFCG-UHFFFAOYSA-N
- (2,6-Difluorophenyl)(hydroxy)acetic acid #
- AKOS005265559
- EN300-1838870
- 2-(2,6-difluorophenyl)-2-hydroxyaceticacid
- 2,6-Difluoromandelicacid
- MFCD00061298
- A814919
- DTXCID90294350
- DB-045386
-
- MDL: MFCD00061298
- インチ: InChI=1S/C8H6F2O3/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7,11H,(H,12,13)
- InChIKey: BMZWDQNFSCPFCG-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C(=C1)F)C(C(=O)O)O)F
計算された属性
- せいみつぶんしりょう: 188.02900
- どういたいしつりょう: 188.02850037g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5Ų
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- 色と性状: ライトブラウンまたは乳白色固体
- 密度みつど: 1.522
- ゆうかいてん: 142-145°C
- ふってん: 299.3°C at 760 mmHg
- フラッシュポイント: 134.8°C
- 屈折率: 1.542
- PSA: 57.53000
- LogP: 1.08280
- ようかいせい: 未確定
- じょうきあつ: 0.0±0.7 mmHg at 25°C
2,6-difluoromandelic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: Irritant
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:

- リスク用語:R36/37/38
- 危険レベル:IRRITANT
- セキュリティ用語:S26;S36
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,6-difluoromandelic acid 税関データ
- 税関コード:2918199090
- 税関データ:
中国税関コード:
2918199090概要:
HS:2918199090。他のアルコール含有であるが、他の酸素含有カルボン酸(その酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918199090他のアルコール機能を有するが他の酸素機能を有さないカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
2,6-difluoromandelic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | PS-6599-20MG |
2,6-Difluoromandelic acid |
207981-50-8 | >90% | 20mg |
£76.00 | 2023-04-18 | |
| Key Organics Ltd | PS-6599-50MG |
2,6-Difluoromandelic acid |
207981-50-8 | >90% | 50mg |
£102.00 | 2025-02-09 | |
| Apollo Scientific | PC4115-1g |
2,6-Difluoromandelic acid |
207981-50-8 | 97% | 1g |
£72.00 | 2023-09-02 | |
| Enamine | EN300-1838870-0.1g |
2-(2,6-difluorophenyl)-2-hydroxyacetic acid |
207981-50-8 | 0.1g |
$867.0 | 2023-05-25 | ||
| Enamine | EN300-1838870-5.0g |
2-(2,6-difluorophenyl)-2-hydroxyacetic acid |
207981-50-8 | 5g |
$2858.0 | 2023-05-25 | ||
| Enamine | EN300-1838870-0.25g |
2-(2,6-difluorophenyl)-2-hydroxyacetic acid |
207981-50-8 | 0.25g |
$906.0 | 2023-05-25 | ||
| Enamine | EN300-1838870-0.5g |
2-(2,6-difluorophenyl)-2-hydroxyacetic acid |
207981-50-8 | 0.5g |
$946.0 | 2023-05-25 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 005298-25g |
2,6-Difluoromandelic acid |
207981-50-8 | 97% | 25g |
3233CNY | 2021-05-07 | |
| Key Organics Ltd | PS-6599-100MG |
2,6-Difluoromandelic acid |
207981-50-8 | >90% | 100mg |
£146.00 | 2023-09-08 | |
| eNovation Chemicals LLC | Y1257106-10g |
Benzeneacetic acid, 2,6-difluoro-a-hydroxy- |
207981-50-8 | 97% | 10g |
$260 | 2024-06-07 |
2,6-difluoromandelic acid 関連文献
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
-
3. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
207981-50-8 (2,6-difluoromandelic acid) 関連製品
- 132741-30-1(2,4-Difluoromandelic acid)
- 207974-19-4(2-(2,3-difluorophenyl)-2-hydroxyacetic acid)
- 389-31-1(2-Fluoromandelic acid)
- 207853-61-0(2,5-Difluoromandelic acid)
- 32222-48-3((R)-2-Fluoromandelic acid)
- 375369-29-2(2,4,5-trifluoromandelic acid)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
